TAK1 Inhibition Potency: Intermediate IC50 Compared to Leading Reference Inhibitors
In a biochemical assay measuring inhibition of N-terminal His-tagged human TAK1 (1-303 amino acids) in complex with human TAB1 (437-504 amino acids) expressed in a baculovirus system, 4-[2-(methylsulfanyl)phenoxy]benzoic acid demonstrated an IC50 of 37 nM [1]. This places its potency between the high-potency reference inhibitor Takinib (IC50 = 9.5 nM) and the less potent TAK1-IN-5 (IC50 = 55 nM) . The compound therefore occupies a distinct intermediate potency tier, which may be exploited for dose-response studies or for achieving partial target engagement without full kinase saturation.
| Evidence Dimension | Biochemical inhibition of TAK1 kinase activity |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | Takinib: IC50 = 9.5 nM; TAK1-IN-5: IC50 = 55 nM |
| Quantified Difference | 4.9-fold less potent than Takinib; 1.5-fold more potent than TAK1-IN-5 |
| Conditions | In vitro kinase assay using recombinant human TAK1-TAB1 fusion protein |
Why This Matters
Intermediate potency can be leveraged to titrate TAK1 activity in cellular models without the cytotoxicity often associated with complete kinase ablation, offering a unique experimental window.
- [1] BindingDB. BDBM50529793 (CHEMBL4586372). TAK1 inhibition IC50 = 37 nM. Retrieved April 2026. View Source
